molecular formula C26H22ClN3O3S B2782532 2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 894556-13-9

2-[3'-(3-chlorophenyl)-2,4'-dioxo-1,2-dihydrospiro[indole-3,2'-[1,3]thiazolidine]-1-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2782532
CAS No.: 894556-13-9
M. Wt: 491.99
InChI Key: VRUOFAYZLRSQLH-UHFFFAOYSA-N
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Description

2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a unique spiro[indoline-thiazolidin] core, which contributes to its distinct chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Spiro[indoline-thiazolidin] Core: This step involves the reaction of an indoline derivative with a thiazolidinone derivative under acidic or basic conditions to form the spiro[indoline-thiazolidin] core.

    Introduction of the 3-chlorophenyl Group: The 3-chlorophenyl group is introduced through a nucleophilic substitution reaction, where a suitable chlorinated aromatic compound reacts with the spiro[indoline-thiazolidin] intermediate.

    Acetylation: The final step involves the acetylation of the intermediate with 3,4-dimethylphenyl acetic acid to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorinated aromatic compounds in the presence of a base.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Formation of substituted derivatives with different aromatic groups.

Scientific Research Applications

2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activities.

    Pharmacology: Research focuses on its interactions with various biological targets, including enzymes and receptors.

    Materials Science: The compound’s unique chemical properties make it a candidate for the development of novel materials with specific functionalities.

Mechanism of Action

The mechanism of action of 2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(4-methylphenyl)acetamide
  • 2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(2,4-dimethylphenyl)acetamide

Uniqueness

The uniqueness of 2-(3’-(3-chlorophenyl)-2,4’-dioxospiro[indoline-3,2’-thiazolidin]-1-yl)-N-(3,4-dimethylphenyl)acetamide lies in its specific substitution pattern and the presence of the spiro[indoline-thiazolidin] core. This structural arrangement imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

2-[3-(3-chlorophenyl)-2',4-dioxospiro[1,3-thiazolidine-2,3'-indole]-1'-yl]-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22ClN3O3S/c1-16-10-11-19(12-17(16)2)28-23(31)14-29-22-9-4-3-8-21(22)26(25(29)33)30(24(32)15-34-26)20-7-5-6-18(27)13-20/h3-13H,14-15H2,1-2H3,(H,28,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRUOFAYZLRSQLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C3=CC=CC=C3C4(C2=O)N(C(=O)CS4)C5=CC(=CC=C5)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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